6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl
Overview
Description
6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is a chemical compound known for its unique structure and properties. It is a bipyridyl derivative with two hydroxyphenyl groups attached at the 6 and 6’ positions. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl typically involves the reaction of 2,2’-bipyridine with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bipyridyl core can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridyl compounds.
Substitution: Ether or ester derivatives.
Scientific Research Applications
6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl has a wide range of applications in scientific research:
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in metal chelation therapy.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and sensors.
Mechanism of Action
The mechanism of action of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl involves its ability to coordinate with metal ions through its nitrogen and oxygen donor atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound’s structure allows for the formation of stable chelate complexes, which can influence the reactivity and properties of the metal center.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridyl compound without hydroxyphenyl groups.
4,4’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl: A similar compound with hydroxyphenyl groups at different positions.
Uniqueness
6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is unique due to the specific positioning of the hydroxyphenyl groups, which enhances its ability to form stable and versatile metal complexes. This positioning also influences the electronic properties of the compound, making it distinct from other bipyridyl derivatives.
Properties
IUPAC Name |
2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOHQHCILHGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433298 | |
Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-75-7 | |
Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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